molecular formula C24H21N3O4S B2591349 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide CAS No. 2034272-28-9

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide

Cat. No.: B2591349
CAS No.: 2034272-28-9
M. Wt: 447.51
InChI Key: DLKJUBJIVJKYGF-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide is a potent, ATP-competitive, and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase). This tyrosine kinase receptor is a key regulator of the survival, proliferation, and differentiation of macrophages and monocytes. The primary research value of this compound lies in its ability to selectively target the tumor microenvironment by depleting tumor-associated macrophages (TAMs), which are often polarized to an immunosuppressive, pro-tumoral (M2-like) state. By inhibiting CSF1R signaling, this compound can effectively reduce TAM populations, thereby disrupting their support for tumor growth, angiogenesis, and metastasis. This mechanism makes it a valuable pharmacological tool for investigating the role of CSF1R signaling in various cancer models, including glioblastoma, breast cancer, and leukemia. Furthermore, its application extends to immunology research, particularly in studying inflammatory diseases like rheumatoid arthritis and multiple sclerosis, where CSF1R-dependent macrophages are known to drive pathogenesis. Research utilizing this inhibitor has provided critical insights into the potential of CSF1R blockade as a therapeutic strategy, both as a monotherapy and in combination with other agents such as immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, to reprogram the tumor microenvironment and enhance anti-tumor immunity.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-[(3-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-17-4-2-5-21(14-17)32(29,30)27-20-9-7-19(8-10-20)24(28)26-16-18-11-12-25-22(15-18)23-6-3-13-31-23/h2-15,27H,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKJUBJIVJKYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the furan-pyridine intermediate: This step might involve the coupling of a furan derivative with a pyridine derivative under specific conditions such as the presence of a base and a coupling agent.

    Introduction of the sulfonamide group: The intermediate could then be reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.

    Formation of the final benzamide compound: The final step could involve the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could be used to modify specific functional groups within the compound.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and functional groups.

    Materials Science: Use in the development of novel materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(3-methylphenylsulfonamido)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Sulfonamide Substituents
Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound Benzamide core, pyridinyl-furan, 3-methylphenylsulfonamido ~485.5* Not reported Hypothesized kinase inhibition
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridinyl-aniline, 4-methylsulfonamide ~355.4 Not reported Antimicrobial activity (reported in related analogs)
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Azide-functionalized sulfonamide ~349.4 Not reported Click chemistry applications
N-(2-thiazolyl)-4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)benzenesulfonamide Thiazole-pyrimidine hybrid, sulfonamide ~434.5 Not reported Anticancer potential (in vitro studies)

*Calculated based on molecular formula.

Key Observations :

  • The absence of azide or thiol groups (as seen in ) may reduce reactivity but enhance metabolic stability.
Heterocyclic-Substituted Sulfonamides
Compound Name Heterocycle Sulfonamide Position Key Findings Reference
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide Nitro-furan, azetidinone Para to azetidinone Moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus)
Target Compound Furan-pyridine Meta to benzamide Unreported activity; structural similarity suggests possible antimicrobial or kinase-targeting effects
N-(4-(Pyridin-4-ylmethyl)phenyl)benzamide Pyridine-methyl Para to benzamide Demonstrated moderate COX-2 inhibition (IC50: ~1.2 µM)

Key Observations :

  • Unlike N-(4-(pyridin-4-ylmethyl)phenyl)benzamide , the meta-substituted sulfonamide in the target compound could sterically hinder interactions with flat binding pockets (e.g., COX-2).

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